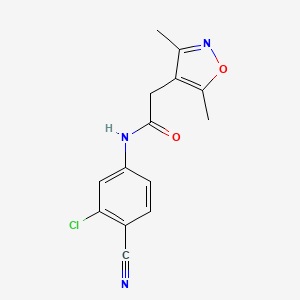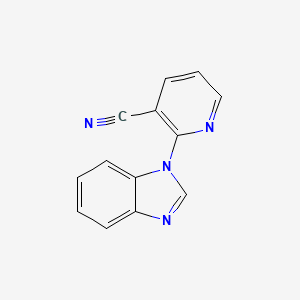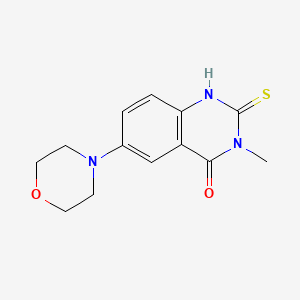
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as NSC 710305, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, which make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been found to have potent inhibitory effects on several kinases, including EGFR, HER2, and VEGFR, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its potent inhibitory effects on various enzymes and receptors, its potential as an anti-cancer agent, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further research on its mechanism of action.
Future Directions
There are several future directions for research on 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one. One potential direction is the development of more potent and selective inhibitors of specific kinases and receptors. Another potential direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been studied extensively, and several methods have been developed for its preparation. One of the most commonly used methods involves the reaction of 2-aminobenzonitrile with morpholine and dimethyl sulfoxide in the presence of sulfur and sodium methoxide.
Scientific Research Applications
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been used in a variety of scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been found to have potent inhibitory effects on several enzymes and receptors, making it a valuable tool for drug discovery.
properties
IUPAC Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15-12(17)10-8-9(16-4-6-18-7-5-16)2-3-11(10)14-13(15)19/h2-3,8H,4-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEZZNOJWLCXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

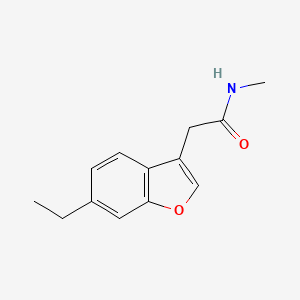
![8-Methyl-2-[(4-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461291.png)
![[3-(Methoxymethyl)-1-benzofuran-2-yl]-(2-methylpiperidin-1-yl)methanone](/img/structure/B7461292.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461308.png)
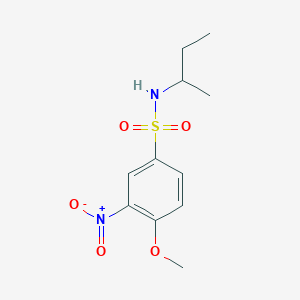


![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
